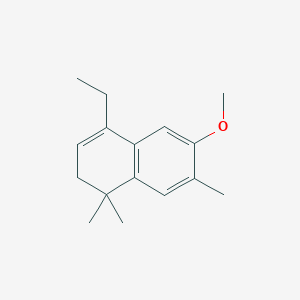
tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a 4,5-dimethyl-2-propanoylphenyl moiety. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the 4,5-dimethyl-2-propanoylphenyl moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. For example, the Suzuki–Miyaura coupling reaction is frequently employed to form carbon-carbon bonds in the synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
化学反应分析
Types of Reactions
Tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Some compounds similar to tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate include:
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.
Uniqueness
What sets this compound apart is its specific structural features and the resulting chemical properties. Its unique combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C21H31NO3 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC 名称 |
tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H31NO3/c1-7-19(23)18-13-15(3)14(2)12-17(18)16-8-10-22(11-9-16)20(24)25-21(4,5)6/h12-13,16H,7-11H2,1-6H3 |
InChI 键 |
YRBMAXNRWBQZJI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=C(C(=C1)C)C)C2CCN(CC2)C(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Methyl 3-[(3-ethoxyacryloyl)amino]benzoate](/img/structure/B8458279.png)



